REACTION_CXSMILES
|
C(=O)([O-])[O-].[Mg+2:5].[NH2:6][CH2:7][C:8]([OH:10])=[O:9].[N+]([O-])([O-])=O>O>[NH2:6][CH2:7][C:8]([O-:10])=[O:9].[Mg+2:5].[NH2:6][CH2:7][C:8]([O-:10])=[O:9] |f:0.1,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the cooled slurry was added 50 g
|
Type
|
CUSTOM
|
Details
|
The product was oven-dried at 55° C. under a vacuum of 35 cm. of Hg
|
Name
|
Magnesium glycinate
|
Type
|
product
|
Smiles
|
NCC(=O)[O-].[Mg+2].NCC(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |